molecular formula C18H13FN4O2S B2441084 N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide CAS No. 946357-21-7

N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B2441084
CAS No.: 946357-21-7
M. Wt: 368.39
InChI Key: YFSXIXNJPPQLBI-UHFFFAOYSA-N
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Description

N-(6-Fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to an isoxazole carboxamide moiety via a pyridinylmethyl bridge. This molecular architecture is of significant interest in medicinal chemistry research, particularly for the development of novel therapeutic agents. The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Compounds based on this structure have demonstrated potent and selective effects in various research models, including studies related to central nervous system function and oncology . Some benzothiazole derivatives have shown promise in research areas such as neurodegenerative disorders and as tau aggregation inhibitors, which are relevant to the study of conditions like Alzheimer's disease . Furthermore, certain 2-(4-aminophenyl)benzothiazoles have exhibited highly selective antiproliferative activity against specific cancer cell lines in experimental settings, with their mechanism of action potentially involving metabolic activation . The integration of the isoxazole ring, a heterocycle found in pharmacologically active compounds, further enhances the research potential of this molecule . This combination of structural features makes this compound a valuable chemical tool for researchers investigating new biological pathways and mechanisms. This product is intended for research and development purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S/c1-11-8-15(22-25-11)17(24)23(10-13-4-2-3-7-20-13)18-21-14-6-5-12(19)9-16(14)26-18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSXIXNJPPQLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole and pyridine derivatives. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for a wide range of chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Electrophilic addition reactions may involve the use of Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology: In biological research, the compound has been studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics and antifungal agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory and analgesic agent. Its ability to modulate biological pathways makes it a candidate for the treatment of various inflammatory and pain-related conditions.

Industry: In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, polymers, and other high-tech industries.

Mechanism of Action

The mechanism by which N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide

  • N-(6-bromobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide

  • N-(6-iodobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide

Uniqueness: N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. This fluorine atom enhances the compound's stability and reactivity, making it distinct from its chloro, bromo, and iodo counterparts.

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H13FN4O2SC_{18}H_{13}FN_{4}O_{2}S and a molecular weight of approximately 368.39 g/mol. Its structure features a benzothiazole moiety, which is known for various biological activities, linked to a pyridine and isoxazole group.

PropertyValue
Molecular FormulaC₁₈H₁₃FN₄O₂S
Molecular Weight368.39 g/mol
CAS Number946357-21-7

Research indicates that compounds similar to this compound can exert their effects through several pathways:

  • Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell proliferation.
  • Apoptosis Induction : It activates apoptotic pathways by modulating the expression of proteins such as p53, Bcl-2, and Bax, leading to increased caspase activity and subsequent cell death .
  • Mitochondrial Pathways : The compound influences mitochondrial membrane potential, which is critical in apoptosis signaling pathways .

Anticancer Activity

The compound has been tested against various cancer cell lines, including Colo205 (colon cancer), U937 (leukemia), MCF7 (breast cancer), and A549 (lung cancer). The results demonstrated:

  • IC50 Values : The IC50 values ranged from 5.04 μM to 13 μM for different cell lines, indicating potent anti-cancer activity.
  • Mechanistic Insights : Treatment with the compound resulted in significant increases in p53 levels and alterations in mitochondrial protein balance, promoting apoptosis .

Antimalarial Activity

In addition to its anticancer properties, derivatives of this compound have shown promise in antimalarial activity against Plasmodium falciparum. Structure-activity relationship (SAR) studies revealed that modifications to the N-aryl amide group significantly impacted the potency against malaria parasites while maintaining low cytotoxicity in HepG2 cell lines .

Case Studies

  • Colo205 Cell Line Study : A detailed study on the effects of this compound on Colo205 cells showed that it induced G2/M arrest and apoptosis through p53 activation. This study highlighted the compound's potential as a therapeutic agent against colorectal cancer .
  • Zebrafish Embryo Toxicity Assessment : A toxicity study conducted on zebrafish embryos indicated that while the compound exhibited significant biological activity, it also necessitated careful evaluation of its safety profile for potential therapeutic use .

Q & A

Q. What synthetic strategies are commonly employed to construct the benzothiazole and isoxazole moieties in this compound?

The benzothiazole core is typically synthesized via cyclization of thiourea derivatives under acidic or oxidative conditions. For example, 2-amino-5-fluorobenzothiazole derivatives can be prepared by treating 6-fluoro-2-aminothiophenol with cyanogen bromide or via diazonium salt intermediates . The isoxazole ring is often formed through 1,3-dipolar cycloaddition between nitrile oxides and alkynes, followed by functionalization with methyl groups at the 5-position. Acylation reactions using carboxamide coupling agents (e.g., EDCI/HOBt) are critical for linking the pyridin-2-ylmethyl group to the isoxazole nitrogen .

Q. How can X-ray crystallography validate the molecular structure of this compound?

Single-crystal X-ray diffraction using the SHELX system (e.g., SHELXL for refinement) is the gold standard. Key steps include:

  • Growing high-quality crystals via vapor diffusion or slow evaporation.
  • Collecting intensity data with a diffractometer (Mo/Kα radiation).
  • Solving the phase problem using direct methods (SHELXS/SHELXD).
  • Refining anisotropic displacement parameters and validating bond lengths/angles against crystallographic databases .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Anticancer activity : Use MTT or SRB assays against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP/ADP-Glo™ kits.
  • Cytotoxicity : Compare results with normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling : Measure plasma stability (e.g., microsomal assays) and bioavailability (oral vs. intravenous administration).
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites.
  • Structural optimization : Design analogs with improved solubility (e.g., PEGylation) or reduced metabolic liability (fluorine substitution at metabolically labile sites) .

Q. What computational methods predict binding modes to target proteins?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or receptors. Validate with co-crystallized ligands (e.g., PDB entries).
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER).
  • Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities .

Q. How to optimize reaction yields in multi-step syntheses?

  • Solvent selection : Use polar aprotic solvents (DMF, acetonitrile) for SN2 reactions (e.g., alkylation of pyridinylmethyl groups) .
  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings of fluorinated aryl halides.
  • Workflow automation : Employ flow chemistry for exothermic steps (e.g., cyclizations) to improve reproducibility .

Methodological Considerations

Q. What analytical techniques confirm purity and stereochemistry?

  • HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) with UV detection at 254 nm.
  • NMR spectroscopy : ¹⁹F NMR resolves fluorinated regioisomers; NOESY confirms spatial proximity of pyridinylmethyl and isoxazole groups .
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

Q. How to design structure-activity relationship (SAR) studies?

  • Core modifications : Replace the 6-fluoro group with chloro or methyl to assess electronic effects.
  • Side-chain variations : Substitute pyridin-2-ylmethyl with benzyl or thiazolylmethyl groups.
  • Bioisosteric replacements : Swap the isoxazole with 1,2,4-oxadiazole to enhance metabolic stability .

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